N-(3-Methylamino-4-nitro-phenyl)-acetamide
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Overview
Description
N-(3-Methylamino-4-nitro-phenyl)-acetamide is an organic compound characterized by the presence of a nitro group and a methylamino group attached to a phenyl ring, with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylamino-4-nitro-phenyl)-acetamide typically involves the nitration of a suitable precursor followed by amination and acylation reactions. One common method involves the nitration of 3-methylphenol to form 3-methyl-4-nitrophenol, which is then aminated to yield 3-methylamino-4-nitrophenol. This intermediate is subsequently acylated with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and enhance product yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylamino-4-nitro-phenyl)-acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: N-(3-Amino-4-nitro-phenyl)-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methylamino group.
Scientific Research Applications
N-(3-Methylamino-4-nitro-phenyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-Methylamino-4-nitro-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group may also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-nitro-phenyl)-acetamide: Similar structure but with an amino group instead of a methylamino group.
N-(3-Methylamino-4-chloro-phenyl)-acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3-Methylamino-4-nitro-phenyl)-acetamide is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-(methylamino)-4-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)11-7-3-4-9(12(14)15)8(5-7)10-2/h3-5,10H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMVZWDHSEZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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